molecular formula C6H5N3S B13637313 Pyrazolo[1,5-a]pyrazine-4-thiol

Pyrazolo[1,5-a]pyrazine-4-thiol

カタログ番号: B13637313
分子量: 151.19 g/mol
InChIキー: OZQMYQNNYKPUDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrazine-4-thiol is a nitrogen-containing bicyclic heterocycle characterized by a fused pyrazole and pyrazine ring system, with a thiol (-SH) substituent at the 4-position. This scaffold is part of a broader class of pyrazolo-fused heterocycles, which are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as kinases, Toll-like receptors (TLRs), and enzymes .

特性

分子式

C6H5N3S

分子量

151.19 g/mol

IUPAC名

5H-pyrazolo[1,5-a]pyrazine-4-thione

InChI

InChI=1S/C6H5N3S/c10-6-5-1-2-8-9(5)4-3-7-6/h1-4H,(H,7,10)

InChIキー

OZQMYQNNYKPUDW-UHFFFAOYSA-N

正規SMILES

C1=CN2C(=CC=N2)C(=S)N1

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrazine-4-thiol typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction proceeds via an addition-elimination mechanism, where the NH2 group of the starting aminopyrazole bonds with the electrophilic carbon atoms . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like FeCl3 to accelerate the process .

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrazine-4-thiol are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

Pyrazolo[1,5-a]pyrazine-4-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

科学的研究の応用

Pyrazolo[1,5-a]pyrazine-4-thiol has several scientific research applications:

作用機序

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison

Pyrazolo[1,5-a]pyrazine-4-thiol shares structural similarities with other pyrazolo-fused heterocycles but differs in core heterocycle composition and substituent placement. Below is a detailed comparison:

Compound Class Core Structure Key Substituents Biological Targets Activity/Selectivity
Pyrazolo[1,5-a]pyrazine-4-thiol Pyrazole + pyrazine Thiol (-SH) at C4 Hypothesized: Kinases, TLRs Limited direct data; analogs suggest TLR7 antagonism or kinase inhibition potential .
Pyrazolo[1,5-a]quinoxaline Pyrazole + quinoxaline Alkyl chains (C4–C5) TLR7/8 Potent TLR7 antagonists (IC₅₀ = 8.2–10 µM); selective over TLR8 .
Pyrazolo[1,5-a]pyrimidine Pyrazole + pyrimidine Phenyl rings, polar moieties EGFR, B-Raf, MEK, TTK EGFR inhibition (IC₅₀ < 1 nM for CFI-402257); improved oral bioavailability .
Pyrazolo[1,5-a][1,3,5]triazine Pyrazole + triazine Sulfonamide groups Antimicrobial targets Moderate antimicrobial activity; less potent than pyrazolo[1,5-a]pyrimidines .
Imidazo[1,2-a]pyrazine Imidazole + pyrazine Hydrophobic chains TLR7/8 Dual TLR7/8 agonism; less selective than pyrazolo[1,5-a]quinoxalines .

Key Research Findings

  • In contrast, imidazo[1,2-a]pyrazines show agonist activity, limiting therapeutic utility .
  • Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines demonstrate broad kinase inhibition. For example, CFI-402257 (TTK inhibitor) exhibits picomolar potency (Kᵢ = 0.1 nM) and oral bioavailability, outperforming pyrazolotriazines in cellular activity . Substitutions at C5 (e.g., 2-aminobenzothiazole in 6m and 6p) enhance anticancer efficacy (IC₅₀ = 2.7 µM against HEPG2-1 cells) .
  • Synthetic Accessibility: Pyrazolo[1,5-a]pyrimidines are synthesized via metal-free I₂-catalyzed multicomponent reactions, enabling scalable production . Pyrazolo[1,5-a]quinoxalines require cyclization of hydrazones, which may limit yield .

Structure-Activity Relationship (SAR) Insights

  • Alkyl Chain Length: In pyrazolo[1,5-a]quinoxalines, antagonism peaks with C4–C5 chains (e.g., butyl/isobutyl groups), while shorter chains reduce potency .
  • Substituent Position : For pyrazolo[1,5-a]pyrimidines, phenyl ring substitutions (e.g., electron-withdrawing groups) enhance kinase binding affinity and cellular uptake .

Pharmacokinetic and Physicochemical Properties

  • Oral Bioavailability : Pyrazolo[1,5-a]pyrimidines (e.g., CFI-402257 ) exhibit favorable pharmacokinetics due to polar moieties improving solubility .
  • Selectivity: Pyrazolo[1,5-a]quinoxalines show >100-fold selectivity for TLR7 over TLR8, reducing off-target effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。